N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 1 and an acetamide-linked 3-acetamidophenyl moiety at position 3. Its structure combines a heterocyclic scaffold with halogenated aryl and amide functional groups, which are common in kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOGZQLLOWBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo-pyrimidine core with acetamide and chlorophenyl substituents. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which play crucial roles in inflammation and cancer progression.
- Cell Cycle Arrest : Studies demonstrate that this compound induces cell cycle arrest in cancer cell lines, leading to reduced proliferation.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, suggesting a potential for therapeutic application in oncology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 2.59 | Cell cycle arrest at S phase |
| MCF7 | 4.66 | G2/M phase arrest |
| HCT116 | 1.98 | S phase arrest |
These results indicate that the compound is particularly effective against HeLa cells, comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory properties. In vivo studies using carrageenan-induced edema models revealed:
- Reduction in Edema : A notable decrease in swelling was observed at doses comparable to standard anti-inflammatory drugs.
- Biochemical Markers : The compound effectively lowered elevated serum levels of AST, ALT, and ALP, indicating hepatoprotective effects alongside its anti-inflammatory activity .
Case Study 1: Cancer Treatment
In a controlled study involving the administration of this compound to mice with induced tumors, significant tumor regression was observed. Histopathological examinations revealed reduced tumor size and necrosis within the tumor tissue.
Case Study 2: Inflammatory Disorders
Another study assessed the efficacy of this compound in a rat model of arthritis. The treatment resulted in reduced joint swelling and pain scores compared to untreated controls. Additionally, histological analysis showed decreased inflammatory cell infiltration in joint tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and physicochemical distinctions between the target compound and analogs from the evidence:
Key Observations
Halogen Substitution Effects
- 4-Chlorophenyl vs. Phenyl (Target vs. ): The 4-chlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the unsubstituted phenyl in .
- 4-Chloro vs. 3-Chloro Isomers (Target vs. ) : The positional isomerism (4-Cl vs. 3-Cl) alters steric and electronic properties. 4-Substitution often improves metabolic stability over 3-substitution due to reduced susceptibility to oxidative metabolism .
Side Chain Modifications
- Acetamide Variations : The target compound’s N-(3-acetamidophenyl)acetamide side chain introduces hydrogen-bonding capacity and bulkiness, contrasting with the simpler N-methylacetamide in . This could improve target selectivity but may reduce cell permeability.
- Complex Fluorinated Derivatives (): Fluorine substituents (e.g., in Example 83) enhance bioavailability and binding affinity due to their electronegativity and small atomic radius. The dimethylamino group in Example 83 further increases solubility via basicity .
Physicochemical Properties
- Melting Points: Example 83 exhibits a high melting point (302–304°C), likely due to strong intermolecular interactions from its fluorinated chromenone moiety. The target compound’s melting point is unreported but expected to be lower due to its less rigid structure.
Research Implications
- The 4-chlorophenyl group may confer improved target affinity over phenyl analogs .
- Optimization Strategies : Replacing chlorine with fluorine (as in ) could enhance metabolic stability and solubility. Conversely, simplifying the acetamide side chain (as in ) might improve pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
